![molecular formula C26H22N4 B11224862 N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11224862.png)

N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

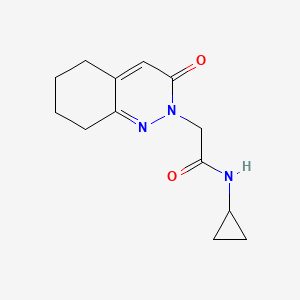

N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin ist eine heterocyclische Verbindung, die zur Familie der Pyrrolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrrolo[2,3-d]pyrimidin-Kern umfasst, der mit Benzyl-, Methylphenyl- und Phenylgruppen substituiert ist. Das Vorhandensein dieser Substituenten verleiht der Verbindung spezifische chemische und biologische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet typischerweise die Cyclokondensation von 2-Amino-1H-pyrrol-3-carbonitrilen mit Arylnitrilen in Gegenwart einer starken Base wie Kalium-t-butoxid in siedendem t-Butanol . Diese Reaktion führt zur Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns mit den gewünschten Substituenten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Synthese-Verfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, um höhere Ausbeuten und Reinheit zu erreichen. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.

Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

Substitution: Nukleophile wie Halogenide, Thiole oder Amine in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptsächlich gebildete Produkte

Oxidation: Bildung entsprechender N-Oxid-Derivate.

Reduktion: Bildung von reduzierten Amin-Derivaten.

Substitution: Bildung von substituierten Pyrrolo[2,3-d]pyrimidin-Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Industrie: Wird aufgrund seiner vielseitigen chemischen Eigenschaften bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung wirkt als Inhibitor der Proteinkinase B (Akt), einer Schlüsselkomponente intrazellulärer Signalwege, die Zellwachstum und -überleben regulieren . Durch die Hemmung von Akt kann die Verbindung Apoptose (programmierten Zelltod) in Krebszellen induzieren und so ihre Antitumorwirkung entfalten. Zusätzlich kann es andere Kinasen hemmen, die an der Angiogenese beteiligt sind, was zu seinem therapeutischen Potenzial beiträgt .

Wirkmechanismus

The mechanism of action of N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of protein kinase B (Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its antitumor effects. Additionally, it may inhibit other kinases involved in angiogenesis, further contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Deazaadenin-Derivate: Diese Verbindungen teilen einen ähnlichen Pyrrolo[2,3-d]pyrimidin-Kern und zeigen verschiedene biologische Aktivitäten, darunter antivirale und Antitumoreigenschaften.

N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin-Derivate: Diese Derivate sind bekannt für ihre inhibitorische Aktivität gegen NF-κB-induzierende Kinase (NIK), was sie zu potenziellen therapeutischen Wirkstoffen für entzündliche Erkrankungen macht.

Einzigartigkeit

N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm distinkte chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mehrere Kinasen zu hemmen, einschließlich Akt und solcher, die an der Angiogenese beteiligt sind, unterscheidet es von anderen ähnlichen Verbindungen. Dieser multi-targeting Ansatz erhöht sein Potenzial als therapeutisches Mittel für Krebs und andere Krankheiten.

Eigenschaften

Molekularformel |

C26H22N4 |

|---|---|

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

N-benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C26H22N4/c1-19-12-14-22(15-13-19)30-17-23(21-10-6-3-7-11-21)24-25(28-18-29-26(24)30)27-16-20-8-4-2-5-9-20/h2-15,17-18H,16H2,1H3,(H,27,28,29) |

InChI-Schlüssel |

KKLHTNGQSMODCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11224781.png)

![4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11224790.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11224811.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11224826.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11224831.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11224838.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11224844.png)

![N-(3-chloro-4-methylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11224865.png)

![3-[(2-Chlorobenzyl)sulfanyl]-5,6-bis(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B11224871.png)